1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one
Overview
Description
1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound's unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound's properties may be harnessed for applications in materials science and other industrial processes.
Mechanism of Action
The mechanism by which 1'-allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one is unique due to its spirocyclic structure and the presence of both allyl and chloro groups. Similar compounds include:
Spiro[1,3]dioxane derivatives: These compounds share the spirocyclic core but may differ in substituents and functional groups.
Indolin derivatives: These compounds have similar indoline moieties but may lack the spirocyclic structure or specific substituents.
Properties
IUPAC Name |
5'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-2-6-16-12-5-4-10(15)9-11(12)14(13(16)17)18-7-3-8-19-14/h2,4-5,9H,1,3,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXOHEDJDIUAGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324363 | |
Record name | 5'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49640717 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
853751-70-9 | |
Record name | 5'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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